1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
Description
The compound 1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine (molecular formula: C₁₉H₂₅N₃O₄S₂) is a bis-sulfonylated heterocyclic derivative featuring a pyrazole core linked to a piperidine moiety. The pyrazole ring is substituted with 3,5-dimethyl groups, while the benzenesulfonyl group at the 1-position carries additional 3,4-dimethyl substituents. The piperidine ring is modified with a methyl group at the 3-position. Crystallographic software such as SHELX and ORTEP (via WinGX) are commonly employed to resolve such complex structures, enabling precise determination of bond angles, torsion angles, and anisotropic displacement parameters .
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-13-7-6-10-21(12-13)28(25,26)19-16(4)20-22(17(19)5)27(23,24)18-9-8-14(2)15(3)11-18/h8-9,11,13H,6-7,10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRCJSXFRMWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC(=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through a cyclization reaction, followed by sulfonylation and subsequent attachment to the piperidine ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to Piperidine: The sulfonylated pyrazole is then reacted with 3-methylpiperidine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups may play a role in binding to these targets, while the pyrazole and piperidine rings contribute to the overall molecular stability and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-linked pyrazole-piperidine derivatives. Below is a comparative analysis with structurally related compounds, highlighting key differences in substituents, molecular properties, and inferred bioactivity.
Key Observations:
Substituent Effects on Bioactivity: The target compound’s dual sulfonyl groups (pyrazole and benzene) may enhance binding affinity in enzyme inhibition compared to mono-sulfonylated analogues like 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine . The difluoromethyl group in the piperidine-3-carboxylic acid derivative () introduces electronegativity and metabolic stability, contrasting with the target’s 3-methylpiperidine group, which prioritizes lipophilicity .
Synthetic Accessibility :
- Compounds lacking the benzenesulfonyl group (e.g., ) are synthetically simpler but may lack the steric bulk required for selective target engagement.
Biological Activity
1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. The compound consists of a piperidine moiety and a sulfonyl-substituted pyrazole ring, which contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.
Chemical Structure and Properties
The IUPAC name for this compound is 1-{[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl}-3-methylpiperidine. Its molecular formula is with a molecular weight of 425.6 g/mol. The structure includes a pyrazole ring that enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.6 g/mol |
| IUPAC Name | 1-{[1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl}-3-methylpiperidine |
| InChI | InChI=1S/C19H27N3O4S2/c1-13-8-9-15(3)18(11-13)27(23,24)22-17(5)19(16(4)20-22)28(25,26)21-10-6-7-14(2)12-21/h8-9,11,14H,6-7,10,12H2,1-5H3 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
Enzyme Inhibition:
The sulfonamide group in the structure may allow for interaction with enzymes involved in metabolic pathways. Such interactions can lead to inhibition of specific enzymes that are crucial for cell proliferation or survival.
Receptor Modulation:
The compound may act as a modulator for certain receptors in the body. For instance, it has been investigated for its potential effects on serotonin receptors and other neurotransmitter systems.
Anticancer Activity:
Preliminary studies suggest that this compound could possess anticancer properties by targeting pathways involved in tumor growth and metastasis. The ability to inhibit specific kinases or receptors associated with cancer progression makes it a candidate for further investigation in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
-
In Vitro Studies:
In vitro assays have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds similar to our target have shown effectiveness against melanoma cells by inhibiting key signaling pathways such as RAS/RAF/MEK/MAPK . -
Animal Models:
Animal studies have indicated that such compounds can reduce tumor size and improve survival rates when administered in appropriate doses. These findings support the potential use of this compound in cancer therapy . -
Mechanistic Insights:
Research has focused on elucidating the mechanisms through which these compounds exert their effects. For example, studies have shown that they can modulate signaling pathways involved in inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
